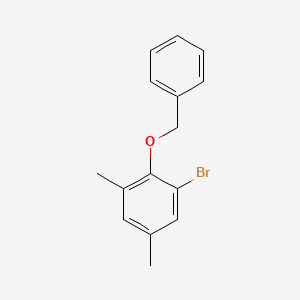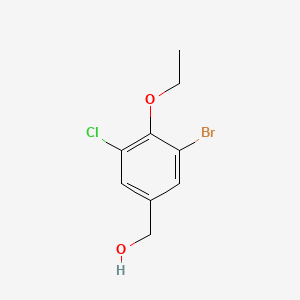![molecular formula C8H7N3O2 B14033192 6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)
6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with a methoxy group at the 6-position and a carboxaldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydrazinopyridine with an appropriate aldehyde or ketone, followed by cyclization and methoxylation steps. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid.
Reduction: 6-methoxyimidazo[1,2-b]pyridazine-2-methanol.
Substitution: Various substituted imidazo[1,2-b]pyridazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methoxyimidazo[1,2-b]pyridazine-2-carboxylic acid
- 6-Methoxyimidazo[1,2-b]pyridazine-2-methanol
- 6-Methoxyimidazo[1,2-b]pyridazine
Uniqueness
6-Methoxyimidazo[1,2-b]pyridazine-2-carboxaldehyde is unique due to the presence of both a methoxy group and a carboxaldehyde group, which confer distinct reactivity and potential for derivatization. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable scaffold in drug discovery.
Propiedades
Fórmula molecular |
C8H7N3O2 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
6-methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-3-2-7-9-6(5-12)4-11(7)10-8/h2-5H,1H3 |
Clave InChI |
KQPODFLVOSIPEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=NN2C=C(N=C2C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)
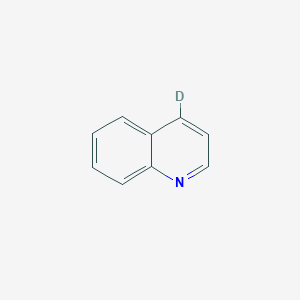
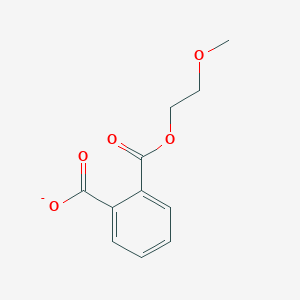
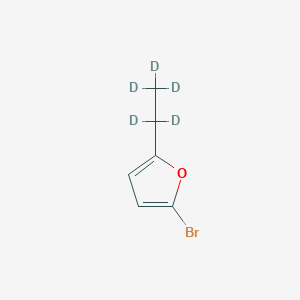

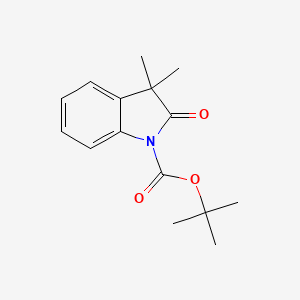

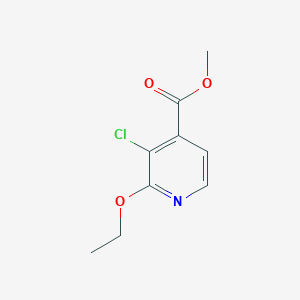
![6-(1-(4-Fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14033164.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

